Ac-Trp-Glu-His-Asp-AMC
描述
Synthesis Analysis
- The synthesis of similar compounds involves complex biochemical processes. For example, the synthesis of acyclic and dehydroaspartic acid analogues of Ac-Asp-Glu-OH includes various structural and conformational constraints (Subasinghe et al., 1990).
Molecular Structure Analysis
- The molecular structure of related compounds like yeast aspartyl-tRNA synthetase complexed with tRNA(Asp) reveals a dimeric synthetase with characteristic signature motifs and a catalytic site domain (Ruff et al., 1991).
Chemical Reactions and Properties
- The reaction and properties of similar compounds can be intricate. For instance, the glutamyl-queuosine tRNAAsp synthetase complexed with L-glutamate shows distinct catalytic properties for amino acid recognition and activation, differing from typical glutamyl-tRNA synthetase (Blaise et al., 2008).
Physical Properties Analysis
- The physical properties of related compounds are influenced by their molecular structure. For example, the study on model proteins of defined secondary and quaternary structure provides insights into the physical properties based on their peptide chain length (Lau et al., 1984).
Chemical Properties Analysis
- The chemical properties of analogues like Ac-Asp-Glu-OH and its variants show different inhibitory activities on enzymes like NAALA dipeptidase, indicating a complex interaction of side chains and molecular structure affecting their chemical behavior (Subasinghe et al., 1990).
科学研究应用
Caspase Activation Detection : A study by Mack, Fürmann, and Häcker (2000) demonstrated that apoptosis-associated caspase activation can be recorded in intact lymphoid cells using peptides carrying an AMC group. This method allows the detection of active caspases at the single-cell level without the need for cell lysis (Mack, Fürmann, & Häcker, 2000).
Enantioselective Electrodialysis : Research by Yoshikawa, Kondo, and Morita (2001) focused on molecularly imprinted polymeric membranes with peptide residues. These membranes demonstrated selectivity towards Ac-L-Trp from its racemic mixtures, highlighting the potential for enantioselective separation processes (Yoshikawa, Kondo, & Morita, 2001).
Melanotropin Peptide Examination : Haskell-Luevano, Nikiforovich, Sharma, Yang, Dickinson, Hruby, and Gantz (1997) studied the effects of structural modifications on melanotropin peptides and their binding affinity and selectivity to human melanocortin receptors. This research contributes to understanding ligand-receptor interactions in biomedical contexts (Haskell-Luevano et al., 1997).
Nicotinic Receptor Study : Czajkowski and Karlin (1995) investigated the structure of the nicotinic receptor acetylcholine-binding site. Their research provides insights into the molecular interactions within the receptor, which is crucial for understanding nervous system functioning (Czajkowski & Karlin, 1995).
Inhibition of NAALA Dipeptidase : A study by Subasinghe, Schulte, Chan, Roon, Koerner, and Johnson (1990) synthesized analogues of Ac-Asp-Glu-OH to investigate their ability to inhibit NAALA dipeptidase. This research contributes to understanding the structural requirements for enzyme inhibition (Subasinghe et al., 1990).
Glutamate Carboxypeptidase II Investigation : Klusák, Bařinka, Plechanovová, Mlcochova, Konvalinka, Rulíšek, and Lubkowski (2009) examined glutamate carboxypeptidase II (GCPII) using mutagenesis, X-ray crystallography, and computational methods. Their findings offer detailed insights into the enzyme's reaction mechanism, which is vital for therapeutic targeting (Klusák et al., 2009).
Stem Cell Research : Resca, Zavatti, Maraldi, Bertoni, Beretti, Guida, La Sala, Guillot, David, Sebire, de Pol, and de Coppi (2015) focused on the differentiation potential of amniotic membrane progenitor/stem cells. They found that enrichment in c-Kit improved stemness and differentiation potential, which is crucial for regenerative medicine applications (Resca et al., 2015).
安全和危害
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBZTYCHSGHGG-KRCBVYEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Trp-Glu-His-Asp-AMC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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